N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methylbenzamide
Description
N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methylbenzamide is a pyrazolo[3,4-b]pyridine derivative characterized by a fused bicyclic heterocyclic core. The molecule features a 1,4-dimethyl substitution on the pyridine ring, a ketone group at position 6, and a 2-methylbenzamide substituent at position 3 of the pyrazole ring.
Properties
IUPAC Name |
N-(1,4-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-9-6-4-5-7-11(9)16(22)18-14-13-10(2)8-12(21)17-15(13)20(3)19-14/h4-7,10H,8H2,1-3H3,(H,17,21)(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFPIEZVVIBUFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=C1C(=NN2C)NC(=O)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methylbenzamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity based on recent studies and findings, highlighting its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 316.32 g/mol. The structural characteristics include a pyrazolo[3,4-b]pyridine moiety linked to a benzamide group, which enhances its biological activity through specific interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 316.32 g/mol |
| CAS Number | 1207023-23-1 |
Research indicates that compounds similar to this compound may act as inhibitors of various enzymes and pathways critical for cellular function. For instance:
- Inhibition of Neddylation : Studies have shown that related pyrazolo-pyridone compounds can inhibit the neddylation process in cancer cells, which is essential for protein stability and function. This inhibition leads to reduced cell proliferation in cancerous cell lines (e.g., HCC95) .
- Target Engagement : The compound engages specific cellular targets that are involved in oncogenic signaling pathways. This engagement is crucial for its therapeutic efficacy against certain cancers .
Anticancer Activity
The anticancer properties of this compound have been evaluated through various assays:
- Cell Viability Assays : In vitro studies demonstrated that the compound effectively reduces the viability of cancer cells at micromolar concentrations.
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways.
Pharmacokinetic Profile
The pharmacokinetic properties are critical for determining the clinical applicability of this compound. Studies suggest that modifications to enhance solubility and bioavailability are necessary for effective therapeutic use .
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- Compound Optimization : A study optimized pyrazolo-pyridone derivatives to improve their binding affinity and selectivity towards target proteins involved in cancer progression .
- Clinical Trials : Ongoing clinical trials are assessing the safety and efficacy of pyrazolo-pyridone derivatives in various cancer types, indicating promising results for future applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 1l) Core Structure: Imidazo[1,2-a]pyridine (vs. pyrazolo[3,4-b]pyridine in the target compound). Substituents: Contains a cyano group, nitro-phenyl, phenethyl, and ester functionalities, differing from the dimethyl and benzamide groups in the target compound. Synthesis: Prepared via a one-pot two-step reaction involving cyclocondensation and nucleophilic substitution, contrasting with the likely multi-step synthesis required for the pyrazolopyridine derivative . Properties: Reported as a yellow solid (m.p. 243–245°C) with confirmed structure via NMR, IR, and HRMS.
Pyrazolo[3,4-b]pyridine Derivatives with Anticancer Activity
- Core Structure : Shared pyrazolopyridine scaffold.
- Substituents : Variants often include halogenated aryl groups or sulfonamides at position 3, unlike the 2-methylbenzamide in the target compound.
- Activity : Demonstrated inhibition of cyclin-dependent kinases (CDKs) and antiproliferative effects in cancer cell lines. The benzamide group in the target compound may modulate solubility and target binding compared to bulkier substituents.
Data Table: Structural and Functional Comparison
Critical Analysis of Functional Group Impact
- Benzamide vs.
Notes
Preparation Methods
Cyclocondensation of 3-Aminopyrazoles with Carbonyl Derivatives
A widely reported method involves reacting 3-amino-1,4-dimethylpyrazol-5-one with cyclic ketones or α,β-unsaturated carbonyl compounds. For example, condensation with 2-pyrone derivatives under reflux in butanol yields the tetrahydro-pyridinone backbone. This reaction proceeds via nucleophilic attack of the pyrazole’s amino group on the carbonyl carbon, followed by cyclodehydration (Table 1).
Table 1: Cyclocondensation Reaction Parameters
| Reactants | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| 3-Amino-1,4-dimethylpyrazole + 2-pyrone | Butanol | Reflux (117°C) | 40–49% | |
| 3-Amino-pyrazole + ethyl isodehydracetate | Butanol | Reflux | 11–49% |
Optimization studies reveal that higher yields are achieved in high-boiling solvents like butanol, which facilitate prolonged heating necessary for cyclization.
Copper-Catalyzed [3 + 3] Cycloaddition
Recent advances employ Cu(II) acetylacetonate ($$ \text{Cu(acac)}_2 $$) as a catalyst for formal [3 + 3] cycloadditions between pyrazolones and amines. This method, adapted for pyrazolo[3,4-b]pyridines, involves reacting 1,4-dimethylpyrazol-5-one with substituted benzamides in chloroform at 60°C. The copper catalyst activates the pyrazolone’s α,β-unsaturated carbonyl system, enabling regioselective annulation (Scheme 1).
Scheme 1:
$$
\text{Cu(acac)}_2 \text{-catalyzed cycloaddition of pyrazolone and benzamide derivatives} \rightarrow \text{Pyrazolo[3,4-b]pyridine core}
$$
Table 2: Cu(II)-Catalyzed Reaction Performance
| Catalyst Loading | Solvent | Time (h) | Yield | |
|---|---|---|---|---|
| 5 mol% | CHCl$$_3$$ | 12 | 85–90% |
This method avoids noble metal catalysts and achieves excellent yields, making it scalable for industrial applications.
Optimization and Industrial Scalability
A 2021 patent describes a scalable route avoiding toxic cyaniding reagents and noble metals. Key steps include:
- Boronation: 2,6-diethyl-4-methylbromobenzene reacts with n-butyllithium and borane trimethyl ester to form a boronic acid intermediate.
- Cross-Coupling: The boronic acid reacts with glycine alkyl ester hydrochloride under Suzuki–Miyaura conditions.
Table 4: Industrial-Scale Synthesis Parameters
| Step | Reagents | Yield | |
|---|---|---|---|
| Boronation | n-BuLi, BH$$_3$$·THF | 78% | |
| Cross-Coupling | Pd(PPh$$3$$)$$4$$, K$$2$$CO$$3$$ | 85% |
Analytical Characterization
Successful synthesis is confirmed via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
